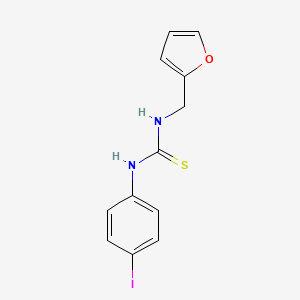![molecular formula C22H28N2O2 B4837220 4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4837220.png)
4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide
Descripción general
Descripción
4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies, demonstrating potent anti-tumor activity in various types of cancer.
Mecanismo De Acción
4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide exerts its anti-tumor activity by inhibiting key signaling pathways involved in cancer progression. Specifically, 4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide targets the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cell lymphoma and leukemia cells. 4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. By blocking these pathways, 4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide can induce cancer cell death and inhibit tumor growth.
Biochemical and Physiological Effects:
4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. 4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide is metabolized by the liver and excreted primarily in the feces. In terms of physiological effects, 4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor burden in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide is its specificity for the B-cell receptor and NF-κB signaling pathways, which makes it a promising candidate for the treatment of B-cell lymphoma and leukemia. However, 4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide has also been shown to have off-target effects on other signaling pathways, such as the PI3K/Akt/mTOR pathway, which may limit its efficacy in certain types of cancer. Additionally, 4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are several potential future directions for 4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide research. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer progression. Another potential direction is the investigation of 4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide in other types of cancer, such as solid tumors. Additionally, further studies are needed to determine the safety and efficacy of 4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide in humans, which may pave the way for clinical trials and eventual FDA approval.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In vitro studies have shown that 4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide inhibits the growth and survival of cancer cells by targeting key signaling pathways involved in cancer progression, such as the B-cell receptor and NF-κB signaling pathways. In vivo studies have demonstrated that 4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide has potent anti-tumor activity and can significantly reduce tumor burden in animal models of cancer.
Propiedades
IUPAC Name |
4-tert-butyl-N-[(4-morpholin-4-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-22(2,3)19-8-6-18(7-9-19)21(25)23-16-17-4-10-20(11-5-17)24-12-14-26-15-13-24/h4-11H,12-16H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBXQDBBVNUETG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B4837137.png)
![2-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]thio}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B4837157.png)
![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4837162.png)
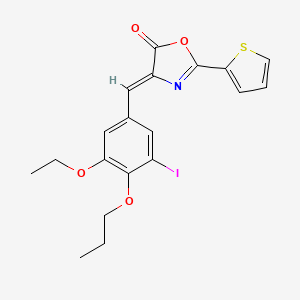
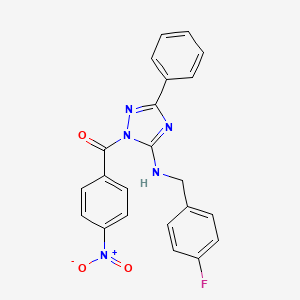
![4-(2,4-dichlorophenyl)-2-[3-methyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B4837170.png)


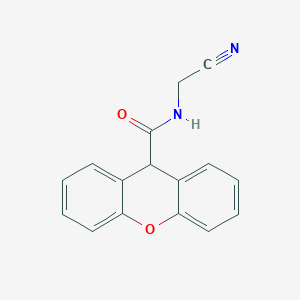
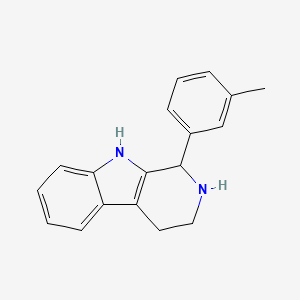
![4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4837211.png)
![N-[2-(4-methylphenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B4837213.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4837224.png)
